molecular formula C22H25N5O3 B11686042 3-(1-Adamantyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(1-Adamantyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11686042
M. Wt: 407.5 g/mol
InChI Key: UHPJMVBHMYSXCP-YDZHTSKRSA-N
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Description

3-(1-Adamantyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group, a nitrophenyl group, and a pyrazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 1-adamantylamine with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate and a suitable pyrazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(1-Adamantyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine
  • 3-(1-adamantyl)-1-[(4-nitrophenyl)methylideneamino]thiourea

Uniqueness

3-(1-Adamantyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of an adamantyl group, a nitrophenyl group, and a pyrazole ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H25N5O3/c1-13(17-2-4-18(5-3-17)27(29)30)23-26-21(28)19-9-20(25-24-19)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,14-16H,6-8,10-12H2,1H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

UHPJMVBHMYSXCP-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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